molecular formula C21H30O2 B12743987 X5NJ9Z2Umy CAS No. 95543-62-7

X5NJ9Z2Umy

Cat. No.: B12743987
CAS No.: 95543-62-7
M. Wt: 314.5 g/mol
InChI Key: YLTWYAXWDLZZCU-RHSMWYFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6AR,9R)-Δ10-Tetrahydrocannabinol can be achieved through base-catalyzed double-bond isomerizations of cannabinoids . This involves the use of strong bases to induce the migration of double bonds within the cannabinoid structure. The reaction conditions typically include:

    Temperature: Elevated temperatures to facilitate the isomerization process.

    Solvent: Organic solvents such as ethanol or methanol.

    Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of (6AR,9R)-Δ10-Tetrahydrocannabinol often involves the extraction and purification of cannabinoids from cannabis plants, followed by chemical isomerization. This process includes:

    Extraction: Using solvents like ethanol to extract cannabinoids from the plant material.

    Purification: Techniques such as chromatography to isolate specific cannabinoids.

    Isomerization: Chemical treatment to convert Δ9-THC to Δ10-THC.

Chemical Reactions Analysis

Types of Reactions

(6AR,9R)-Δ10-Tetrahydrocannabinol undergoes several types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with various nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

Scientific Research Applications

(6AR,9R)-Δ10-Tetrahydrocannabinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6AR,9R)-Δ10-Tetrahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and producing psychoactive effects . The molecular targets include:

    CB1 Receptors: Primarily located in the central nervous system.

    CB2 Receptors: Found in peripheral tissues, including the immune system.

Comparison with Similar Compounds

Similar Compounds

    Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known and potent isomer of THC.

    Δ8-Tetrahydrocannabinol (Δ8-THC): Another isomer with similar but less potent psychoactive effects.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.

Uniqueness

(6AR,9R)-Δ10-Tetrahydrocannabinol is unique due to its specific isomeric structure, which results in distinct pharmacological properties compared to other THC isomers. It has a lower potency than Δ9-THC but still retains psychoactive effects, making it a subject of interest for research and potential therapeutic applications .

Properties

CAS No.

95543-62-7

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17-/m1/s1

InChI Key

YLTWYAXWDLZZCU-RHSMWYFYSA-N

Isomeric SMILES

CCCCCC1=CC(=C2C3=C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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